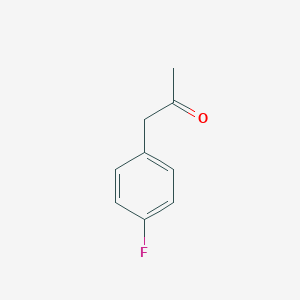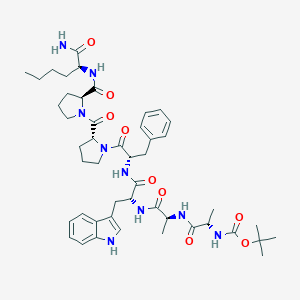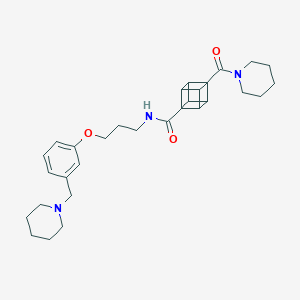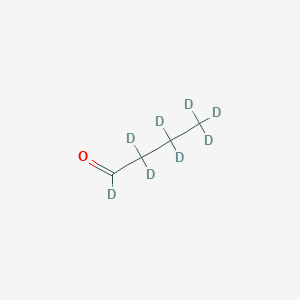
2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula FC6H3(CF3)B(OH)2 . It is a white to almost white powder or crystal . It has a molecular weight of 207.92 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a fluorine atom and a trifluoromethyl group attached to it. The boronic acid group is also attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a melting point of 56-58 °C . It is soluble in methanol . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 276.5±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.4±0.4 cm3 .Applications De Recherche Scientifique
Synthesis and Organic Synthesis Applications
- Facilitation of Syn-Fluoro- and -Oxy-trifluoromethylation: Enabled one-step concurrent fluoro-trifluoromethylation across the triple bond of arylacetylenes, producing chemo-, regio-, and stereoselectively (Z)-α-fluoro-β-CF3 styrenes. This method extends to syn-oxy-trifluoromethylation and syn-aryl-trifluoromethylation of alkynes, demonstrating the potential of Cu(III)-CF3 complexes in organic synthesis (Song-Lin Zhang et al., 2017).
- Catalysis of Dehydrative Condensation: Demonstrated effective catalysis for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent of boronic acid plays a key role in accelerating amidation, useful for α-dipeptide synthesis (Ke Wang et al., 2018).
Materials Science and Polymer Chemistry
- Development of Poly(arylene ether)s: Synthesized using a Suzuki-coupling reaction, these polymers exhibit high thermal stability and are soluble in a wide range of organic solvents, indicating their potential for advanced materials applications (Wen-Yao Huang et al., 2010).
Photoredox Catalysis in Fluoromethylation
- Catalytic Fluoromethylation: Describes the use of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, showcasing the utility of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals (T. Koike & M. Akita, 2016).
Chemical Sensing and Analysis
- Organoboron Compounds as Lewis Acid Receptors: Demonstrated the application of organoboron compounds in detecting fluoride ions, important for environmental monitoring and analytical chemistry (Martyna Jańczyk et al., 2012).
Fundamental Chemistry and Reactivity Studies
- Isolation and Reactivity of Copper(III) Trifluoromethyl Complexes: Explored the synthesis, isolation, and reactivity of transition metal trifluoromethyl complexes, providing insights into trifluoromethylation chemistry (Song-Lin Zhang & Wen-Feng Bie, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .
Mode of Action
It is known to be involved in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound is involved in various biochemical pathways through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of biologically active molecules . The exact downstream effects of these pathways would depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption and distribution .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as a coupling partner, contributing to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Analyse Biochimique
Biochemical Properties
It is known to participate in Suzuki-Miyaura cross-coupling reactions In these reactions, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its involvement in Suzuki-Miyaura cross-coupling reactions , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKARAEQMGHJHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584267 | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157834-21-4 | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in the synthesis of novel polymers?
A1: this compound acts as a key building block in the synthesis of novel poly(arylene ether)s. [] The research demonstrates its use in a cross-coupling reaction with either 9,10-dibromo anthracene or 2,7-dibromo fluorene. This reaction, facilitated by the reactivity of the boronic acid group, yields two novel bisfluoro monomers: 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [] These monomers are then further reacted with various bisphenols to create the final poly(arylene ether) polymers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)


![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)


![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
